3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,3-dimethylphenyl)propanamide

Description

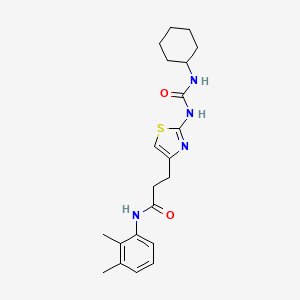

3-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2,3-dimethylphenyl)propanamide is a thiazole-based organic compound featuring a cyclohexylurea moiety and a 2,3-dimethylphenyl substituent. Its structure includes a propanamide backbone linked to a thiazole ring, which is further substituted with a urea group (cyclohexylureido). The 2,3-dimethylphenyl group at the terminal amide position contributes to its steric and electronic properties. These analogs are typically synthesized via nucleophilic substitution or condensation reactions involving thiazole intermediates, as seen in related compounds .

Properties

IUPAC Name |

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c1-14-7-6-10-18(15(14)2)24-19(26)12-11-17-13-28-21(23-17)25-20(27)22-16-8-4-3-5-9-16/h6-7,10,13,16H,3-5,8-9,11-12H2,1-2H3,(H,24,26)(H2,22,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLZZTLZWSKTMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,3-dimethylphenyl)propanamide , a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 416.5 g/mol. Its structure features a thiazole ring, a cyclohexylureido group, and a dimethylphenyl moiety, which contribute to its unique biological properties.

Anticancer Potential

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown selective toxicity toward malignant cells while sparing non-malignant cells, which is crucial for developing targeted cancer therapies.

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation : Studies suggest that it may inhibit specific signaling pathways associated with cancer cell growth.

- Induction of Apoptosis : The compound has been observed to activate caspases, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : It may cause G2 phase arrest in the cell cycle, preventing further cell division .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Thiazole derivatives are known for their ability to disrupt bacterial cell walls and inhibit essential enzymes.

- Research Findings : Preliminary studies indicate that this compound exhibits activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Case Studies

Several case studies have explored the biological activity of similar thiazole derivatives:

-

Study on Cytotoxicity :

- A study evaluating a related thiazole derivative demonstrated high cytotoxicity against human malignant cells (e.g., HL-60 leukemia cells), with a selectivity index indicating greater toxicity to cancer cells compared to normal cells .

- The study utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50), revealing effective concentrations that warrant further exploration.

-

Mechanistic Insights :

- Another investigation focused on the activation of apoptotic pathways in colon carcinoma cells treated with thiazole derivatives. The results showed significant activation of caspases and mitochondrial membrane depolarization, suggesting that these compounds induce apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in the aryl substituents attached to the propanamide nitrogen. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

*Hypothetical calculation based on analogs.

Key Findings:

Substituent Effects on Solubility :

- The 3,4-dimethoxyphenyl analog (432.5 g/mol) exhibits higher polarity due to electron-donating methoxy groups, likely improving aqueous solubility compared to dimethylphenyl derivatives .

- The 2,3-dimethylphenyl and 2,4-dimethylphenyl analogs (414.5 and 400.5 g/mol, respectively) have lower polarity, favoring lipid solubility and membrane permeability .

For instance, the 2,3-dimethylphenyl group may restrict rotational freedom compared to the 2,4-isomer . Methoxy groups in the 3,4-dimethoxyphenyl analog increase hydrogen-bonding capacity, which could enhance interactions with polar residues in enzymes or receptors .

Synthetic Feasibility :

- Analogs with dimethylphenyl groups are synthesized via similar routes, such as coupling thiazole intermediates with substituted anilines . Methoxy-substituted derivatives may require additional protection/deprotection steps due to the reactivity of oxygen atoms .

Research Implications and Limitations

- Gaps in Data: The provided evidence lacks experimental data (e.g., bioactivity, melting points, or spectral details) for the exact compound, necessitating extrapolation from analogs.

- Computational Predictions : Tools like XLogP3 (used in ) suggest that the 2,3-dimethylphenyl analog has a logP value ~5.2 (estimated), indicating moderate lipophilicity. This aligns with trends in related thiazole-urea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.